2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex organic compound with significant implications in scientific research. Its IUPAC name indicates a structured arrangement of various functional groups, including a chlorophenoxy moiety and a pyrazolopyrimidine derivative. The Chemical Abstracts Service (CAS) number for this compound is 922087-03-4, which uniquely identifies it in chemical literature.
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the available literature, the general approach may include:
Each step requires careful control of reaction conditions to ensure high yields and purity.
The molecular formula for this compound is , with a molecular weight of approximately 480.0 g/mol . The structural representation can be described using several notations:
InChI=1S/C25H26ClN5O3/c1-17-4-6-18(7-5-17)15-30-16-28-22-21(23(30)32)14-29-31(22)13-12-27-24(33)25(2,3)34-20-10-8-19(26)9-11-20/h4-11,14,16H,12-13,15H2,1-3H3,(H,27,33)
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C(C)(C)OC4=CC=C(C=C4)Cl
These notations provide insight into the compound's three-dimensional structure and potential reactivity.
The compound's reactivity can be assessed through its functional groups. Potential chemical reactions include:
These reactions are crucial for understanding its behavior in biological systems and potential modifications for enhanced efficacy.
While specific mechanisms of action for this compound are not fully elucidated in the available literature, compounds with similar structures often exhibit biological activity through enzyme inhibition or modulation of signaling pathways. The pyrazolopyrimidine core is known for its role in targeting various kinases and other proteins involved in cellular signaling.
The physical properties of 2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide include:
Specific data such as boiling point, melting point, and density remain unavailable but are essential for practical applications in laboratory settings.
This compound has potential applications in medicinal chemistry as a pharmaceutical intermediate. Its complex structure makes it suitable for research into new therapeutic agents targeting various diseases, particularly those involving kinase pathways. Additionally, its unique properties may allow for exploration in fields such as agrochemicals or materials science.
CAS No.: 13463-39-3
CAS No.: 55598-56-6
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 85252-29-5